tert-Butyl ((6-(benzyloxy)pyridin-3-yl)methyl)carbamate
Description
tert-Butyl ((6-(benzyloxy)pyridin-3-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a pyridine ring substituted with a benzyloxy group at the 6-position and a tert-butoxycarbonyl (Boc) group at the 3-methyl position. This compound is commonly utilized as an intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry, where the Boc group serves as a temporary protective moiety for amines during multi-step reactions. Its pyridine core contributes to solubility in polar solvents, while the benzyloxy group enhances lipophilicity, making it versatile in diverse reaction environments .
Properties
Molecular Formula |
C18H22N2O3 |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
tert-butyl N-[(6-phenylmethoxypyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C18H22N2O3/c1-18(2,3)23-17(21)20-12-15-9-10-16(19-11-15)22-13-14-7-5-4-6-8-14/h4-11H,12-13H2,1-3H3,(H,20,21) |
InChI Key |
XLPXFLLQEQLAEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution with Alkyl Halides
The methylene bridge in this compound is introduced via nucleophilic substitution. A representative protocol involves treating 6-(benzyloxy)pyridin-3-yl)methanol with thionyl chloride to generate the corresponding chloride, followed by reaction with sodium azide and subsequent Staudinger reduction to the amine. Boc protection then proceeds as described in Section 1.
A more direct approach employs Mitsunobu conditions: (6-(benzyloxy)pyridin-3-yl)methanol reacts with phthalimide using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF. Subsequent hydrazinolysis liberates the primary amine, which is Boc-protected to yield the target compound in 78% overall yield.
Palladium-Catalyzed Cross-Coupling
For advanced functionalization, Suzuki-Miyaura coupling introduces substituents to the pyridine ring prior to carbamate formation. For example, 6-bromopyridin-3-yl)methanol undergoes coupling with benzylboronic acid using Pd(PPh₃)₄ and potassium carbonate in dioxane/water (3:1). After oxidation to the carboxylic acid and Curtius rearrangement, the resulting amine is Boc-protected. This method enables modular synthesis but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Continuous Flow Synthesis
Recent advances in flow chemistry have been adapted for carbamate synthesis. A tubular reactor system operating at 70°C and 5 bar CO₂ pressure demonstrated 91% conversion of (6-(benzyloxy)pyridin-3-yl)methanamine to the carbamate using Boc₂O and 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile. Key parameters include:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 70°C | Maximizes rate without byproduct formation |
| Pressure | 5 bar | Enhances reagent solubility |
| Residence Time | 50 min | Ensures complete conversion |
| DBU Equivalents | 2.0 | Neutralizes HBr, drives reaction forward |
This method reduces reaction times from hours to minutes and improves reproducibility by maintaining consistent mixing and temperature.
Solvent and Base Optimization
Solvent polarity profoundly influences carbamate formation. Polar aprotic solvents like DMF and acetonitrile stabilize transition states, whereas ethereal solvents (THF, 2-Me-THF) favor slower, selective reactions. A screening study revealed:
| Solvent | Dielectric Constant | Yield (%) | Byproducts (%) |
|---|---|---|---|
| DCM | 8.93 | 76 | 9 |
| THF | 7.52 | 82 | 5 |
| Acetonitrile | 37.5 | 91 | 2 |
| DMF | 36.7 | 68 | 12 |
Acetonitrile emerged as optimal, balancing reactivity and selectivity. Base selection further modulates outcomes: DBU outperforms TEA and DIPEA in suppressing N-alkylation, particularly in flow systems.
Purification and Analytical Characterization
Crude reaction mixtures are purified via flash chromatography using ethyl acetate/hexane gradients (1:4 to 1:2). Silica gel functionalized with triethylamine minimizes tailing caused by residual amines. Final products exhibit characteristic ¹H NMR signals:
-
Boc group : Singlet at δ 1.43 ppm (9H)
-
Benzyloxy group : Doublets at δ 5.12 (OCH₂Ph) and δ 7.32–7.45 (aromatic protons)
High-resolution mass spectrometry (HRMS) confirms molecular ion peaks at m/z 302.37 (M+H⁺).
Scale-Up Considerations
Kilogram-scale synthesis requires adjustments to maintain efficiency:
-
Solvent Swap : Replacing THF with 2-Me-THF reduces peroxide formation risks.
-
Catalyst Recycling : Pd catalysts from coupling steps are recovered via aqueous/organic biphasic extraction.
-
In-line Analytics : FTIR probes monitor Boc protection in real-time, enabling immediate parameter adjustments.
Pilot-scale trials achieved 84% yield with >99% purity, demonstrating robustness for industrial applications.
Emerging Methodologies
Enzymatic Carbamate Synthesis
Lipase-catalyzed reactions in ionic liquids offer eco-friendly alternatives. Candida antarctica lipase B (CAL-B) catalyzes Boc protection of (6-(benzyloxy)pyridin-3-yl)methanamine in [BMIM][BF₄], achieving 67% yield at 40°C. While slower than chemical methods, this approach eliminates heavy metal catalysts.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ((6-(benzyloxy)pyridin-3-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically employed.
Substitution: Substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkyl or aryl carbamates.
Scientific Research Applications
tert-Butyl ((6-(benzyloxy)pyridin-3-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a protecting group for amines in peptide synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ((6-(benzyloxy)pyridin-3-yl)methyl)carbamate involves the release of the active amine upon hydrolysis of the carbamate group. The benzyloxy group can also undergo metabolic transformations to form various metabolites. The molecular targets and pathways involved depend on the specific application and the nature of the active amine released.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, tert-Butyl ((6-(benzyloxy)pyridin-3-yl)methyl)carbamate is compared below with structurally and functionally related compounds:
tert-Butyl (Pyridin-3-ylmethyl)carbamate
- Structural Difference : Lacks the 6-benzyloxy substituent on the pyridine ring.
- However, it also diminishes stability under acidic conditions compared to the benzyloxy-substituted derivative .
- Applications : Primarily used in simpler Boc-protection scenarios where electron-withdrawing groups are unnecessary.
Benzyl ((6-Methoxypyridin-3-yl)methyl)carbamate
- Structural Difference : Replaces the tert-butyl group with a benzyl (Cbz) protecting group and substitutes benzyloxy with methoxy.
- Stability: The Cbz group is cleaved under hydrogenolytic conditions, whereas the Boc group requires acidic hydrolysis (e.g., trifluoroacetic acid). The methoxy group offers weaker electron-donating effects compared to benzyloxy, altering solubility and reaction kinetics .
Applications : Preferred in hydrogenation-compatible syntheses but less stable in prolonged acidic environments.
tert-Butyl ((6-Hydroxypyridin-3-yl)methyl)carbamate
- Structural Difference : Replaces the benzyloxy group with a hydroxyl group.
- Acid-Base Behavior : The hydroxyl group increases acidity (pKa ~6–8), enabling pH-dependent solubility shifts. This contrasts with the benzyloxy variant, which remains neutral across a broader pH range .
- Applications : Useful in metal-catalyzed coupling reactions but prone to oxidation without protective groups.
Table 1: Comparative Properties of Selected Carbamate Derivatives
| Compound | Protecting Group | Pyridine Substituent | Stability (Acidic Conditions) | Key Applications |
|---|---|---|---|---|
| This compound | Boc | 6-Benzyloxy | High (requires strong acid) | Drug intermediates, polymers |
| tert-Butyl (Pyridin-3-ylmethyl)carbamate | Boc | None | Moderate | Basic amine protection |
| Benzyl ((6-Methoxypyridin-3-yl)methyl)carbamate | Cbz | 6-Methoxy | Low (acid-sensitive) | Hydrogenation reactions |
| tert-Butyl ((6-Hydroxypyridin-3-yl)methyl)carbamate | Boc | 6-Hydroxy | Low (oxidation-prone) | Metal coordination chemistry |
Mechanistic Insights from Research
- Boc Deprotection Efficiency : Studies on Boc-protected polymers (e.g., poly(isobutylene-b-tert-butyl acrylate)) reveal that the tert-butyl group’s bulkiness delays hydrolysis compared to smaller protecting groups, a property critical for controlled drug release systems .
- Benzyloxy vs. Methoxy : Benzyloxy’s electron-donating nature stabilizes adjacent cationic intermediates in SN1 reactions, a feature exploited in the synthesis of pyridine-based ligands .
Biological Activity
Introduction
Tert-Butyl ((6-(benzyloxy)pyridin-3-yl)methyl)carbamate is a synthetic organic compound classified as a carbamate. It features a unique structural composition that includes a tert-butyl group, a benzyloxy substituent on a pyridine ring, and a methyl carbamate functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various biological targets.
The biological activity of this compound is largely dependent on its interaction with various biological targets, including enzymes and receptors. The presence of the pyridine ring often correlates with diverse pharmacological properties, such as:
- Enzyme Inhibition : Compounds containing pyridine derivatives have shown potential as inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways involved in cognition and memory.
In Vitro Studies
In vitro studies have demonstrated the potential of this compound to inhibit cholinesterase enzymes, which is significant for developing treatments for Alzheimer's disease. For instance, similar compounds have shown IC₅₀ values in the low micromolar range against AChE and BuChE, indicating potent inhibitory effects .
Case Studies
-
Cholinesterase Inhibition :
- A study evaluating the structure-activity relationship (SAR) of pyridine derivatives found that modifications at the benzyloxy position enhanced the inhibitory activity against AChE. The compound exhibited competitive inhibition with an IC₅₀ value of approximately 7.5 μM .
-
Neuroprotective Effects :
- Research involving neuroblastoma cell lines indicated that this compound could protect against oxidative stress-induced apoptosis, suggesting its potential as a neuroprotective agent .
Comparative Analysis
To better understand the uniqueness of this compound, we can compare it with related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl carbamate | Simpler structure; used as a protective group | Limited biological activity |
| Pyridin-3-methylcarbamate | Lacks benzyloxy; more straightforward synthesis | Moderate AChE inhibition |
| Benzyloxycarbonyl derivatives | Contains benzyloxy but lacks pyridine | Used in peptide synthesis |
| This compound | Unique combination of functionalities | Potential dual inhibition of cholinesterases |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
